DBCO-Sulfo-NHS ester
Overview
Description
DBCO-Sulfo-NHS Ester is a water-soluble reagent that enables simple and efficient labeling of antibodies, proteins, and other primary amine-containing macromolecules with a DBCO moiety in 100% aqueous buffers . It is commonly used in bioconjugation . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .
Synthesis Analysis
The synthesis of Sulfo-DBCO-NHS ester mainly involves organic synthesis and bio-orthogonal reactions. The compound is usually prepared with DBCO (dibenzocyclooctyne) and active esters as raw materials, and after a series of reaction processes, the sulfonic acid group is finally introduced . In the bio-orthogonal reaction stage, Sulfo-DBCO-NHS ester can react specifically with amines in cells or on biomolecules to achieve protein modification .Molecular Structure Analysis
The chemical formula of DBCO-Sulfo-NHS ester is C25H21N2NaO8S, with an exact mass of 532.09 and a molecular weight of 532.500 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis
DBCO-NHS ester is commonly used in bioconjugation. It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .Physical And Chemical Properties Analysis
DBCO-Sulfo-NHS ester is a water-soluble sulfonated reagent containing a DBCO moiety . It can be used for simple and efficient labeling of antibodies, proteins, and any other primary amine-bearing macromolecules with a DBCO moiety in 100% aqueous buffers .Scientific Research Applications
DBCO-Sulfo-NHS ester is a water-soluble reagent that enables simple and efficient labeling of antibodies, proteins, and any other primary amine-containing macromolecules with DBCO moiety in 100% aqueous buffers . It is commonly used for copper-free Click Chemistry reactions . Here are some applications of DBCO-Sulfo-NHS ester:
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Bioconjugation in Protein Biology
- DBCO-Sulfo-NHS ester is used for the covalent modification of nano-sized metal-organic frameworks (NMOFs) with nucleic acids via click chemistry during the synthesis stimuli-responsive DNA-gated NMOFs .
- The method involves the incorporation of the cyclooctyne moiety into amine-containing compounds or biomolecules .
- The result is a stable triazole linkage . These NMOFs can act as carriers of a fluorescent agent or anticancer drug, making them highly useful in targeted drug release systems .
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Crosslinking in Protein Biology
- DBCO-Sulfo-NHS ester is used in crosslinking or labeling peptides and proteins such as antibodies .
- The method involves the use of chemical groups that react with primary amines (–NH2). Primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .
- The result is a covalent bond with primary amines .
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Fluorescent Labeling
- DBCO-Sulfo-NHS ester is used in fluorescent labeling .
- The method involves the use of DBCO-Sulfo-NHS ester to label antibodies, proteins, and any other primary amine-containing macromolecules with a DBCO moiety in 100% aqueous buffers .
- The result is a fluorescently labeled compound that can be used in various biological research applications .
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Drug Delivery Systems
- DBCO-Sulfo-NHS ester is used in the development of drug delivery systems .
- The method involves the covalent modification of nano-sized metal-organic frameworks (NMOFs) with nucleic acids via click chemistry .
- The result is stimuli-responsive DNA-gated NMOFs that can act as carriers of a fluorescent agent or anticancer drug, making them highly useful in targeted drug release systems .
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Synthesis of Stimuli-Responsive DNA-Gated NMOFs
- DBCO-Sulfo-NHS ester may be used for the covalent modification of nano-sized metal-organic frameworks (NMOFs) with nucleic acids via click chemistry during the synthesis stimuli-responsive DNA-gated NMOFs .
- The method involves the incorporation of the cyclooctyne moiety into amine-containing compounds or biomolecules .
- The result is a stable triazole linkage . These NMOFs can act as carriers of a fluorescent agent or anticancer drug, making them highly useful in targeted drug release systems .
-
Labeling of Antibodies, Proteins, and Other Primary Amine-Containing Macromolecules
- DBCO-Sulfo-NHS ester is a water-soluble reagent that enables simple and efficient labeling of antibodies, proteins, and any other primary amine-containing macromolecules with DBCO moiety in 100% aqueous buffers .
- The method involves the use of DBCO-Sulfo-NHS ester to label antibodies, proteins, and any other primary amine-containing macromolecules with a DBCO moiety in 100% aqueous buffers .
- The result is a labeled compound that can be used in various biological research applications .
Future Directions
DBCO-Sulfo-NHS Ester has a wide range of applications, especially in biomedical research and clinical applications . For example, it can be used to label or modify biomolecules such as proteins, antibodies, and nucleic acids . It can also be used to connect fluorescent dyes or radioactive isotopes to proteins for cell tracing, protein localization, and molecular imaging research .
properties
IUPAC Name |
sodium;1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O8S.Na/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26;/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKHPYSXPCJSPR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N2NaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-Sulfo-NHS ester |
Citations
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